molecular formula C13H22ClN B2462598 3-(2-Adamantyl)azetidine;hydrochloride CAS No. 2287316-88-3

3-(2-Adamantyl)azetidine;hydrochloride

Cat. No.: B2462598
CAS No.: 2287316-88-3
M. Wt: 227.78
InChI Key: WNTPHDSSXKSDSV-UHFFFAOYSA-N
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Description

“3-(2-Adamantyl)azetidine;hydrochloride” is a compound that involves an azetidine ring and an adamantyl group . Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The adamantyl group is a polycyclic cage molecule with high symmetry and remarkable properties .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . They can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .


Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical and Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .

Scientific Research Applications

Antiviral Activity

3-(2-Adamantyl)azetidine hydrochloride and its analogues have been studied for their antiviral properties. For example, 2-(1-adamantyl)-2-methyl-azetidines demonstrated significant activity against influenza A, with some being more potent than established antiviral drugs like amantadine (Zoidis et al., 2003). Additionally, adamantyl-substituted derivatives, including azetidine compounds, have been evaluated for anti-HIV-1 activity, showing promise in this area as well (Balzarini et al., 2003).

Antimicrobial Properties

Compounds incorporating the adamantyl group, such as 3-(2-Adamantyl)azetidine hydrochloride, have been synthesized and tested for antimicrobial efficacy. For instance, certain derivatives demonstrated marked bacteriostatic effects against bacteria like Staphylococcus aureus and Bacillus subtilis (Eisa et al., 1990).

Applications in Cancer Research

Adamantyl compounds, including azetidines, have been explored for their potential in cancer treatment. Their ability to induce apoptosis in cancer cells and interact with specific nuclear receptors, like the small heterodimer partner nuclear receptor, has been a significant focus of research (Xia et al., 2011). The unique structure of the adamantyl group is leveraged for designing molecules with specific pharmacological properties (Liu et al., 2011).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis of 3-(2-Adamantyl)azetidine hydrochloride and its analogues, with a focus on developing efficient and scalable processes. This includes investigations into their reactivity and incorporation into other molecular structures (Kohler et al., 2018).

Safety and Hazards

Azetidine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective clothing and eye protection, and should be used only in well-ventilated areas .

Future Directions

Azetidines have many potential applications in the field of medicinal chemistry, including their use as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore these areas .

Properties

IUPAC Name

3-(2-adamantyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-8-2-10-4-9(1)5-11(3-8)13(10)12-6-14-7-12;/h8-14H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTPHDSSXKSDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4CNC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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